molecular formula C9H7N B13835982 3,4-Diethynyl-1-methylpyrrole

3,4-Diethynyl-1-methylpyrrole

Cat. No.: B13835982
M. Wt: 129.16 g/mol
InChI Key: QXLLQMLURASQAT-UHFFFAOYSA-N
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Description

3,4-Diethynyl-1-methylpyrrole is an organic compound with the molecular formula C9H7N. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound containing one nitrogen atom. The presence of ethynyl groups at the 3 and 4 positions and a methyl group at the 1 position makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethynyl-1-methylpyrrole can be achieved through several methods. One common approach involves the reaction of 3,4-dibromo-1-methylpyrrole with acetylene gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Another method involves the use of 3,4-dichloro-1-methylpyrrole as the starting material, which undergoes a similar reaction with acetylene gas in the presence of a copper catalyst. This method also provides good yields and is widely used in industrial settings.

Industrial Production Methods

In industrial production, the synthesis of this compound is often carried out in large-scale reactors equipped with advanced control systems to ensure optimal reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethynyl-1-methylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The ethynyl groups in this compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst under mild conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3,4-Diethynyl-1-methylpyrrole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for the preparation of functionalized materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3,4-Diethynyl-1-methylpyrrole involves its interaction with specific molecular targets and pathways. The ethynyl groups in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme activity, gene expression, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diethynylpyrrole: Lacks the methyl group at the 1 position, resulting in different chemical and biological properties.

    1-Methylpyrrole: Lacks the ethynyl groups at the 3 and 4 positions, leading to different reactivity and applications.

    3,4-Dimethylpyrrole: Contains methyl groups instead of ethynyl groups at the 3 and 4 positions, resulting in different electronic properties.

Uniqueness

3,4-Diethynyl-1-methylpyrrole is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

IUPAC Name

3,4-diethynyl-1-methylpyrrole

InChI

InChI=1S/C9H7N/c1-4-8-6-10(3)7-9(8)5-2/h1-2,6-7H,3H3

InChI Key

QXLLQMLURASQAT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C1)C#C)C#C

Origin of Product

United States

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